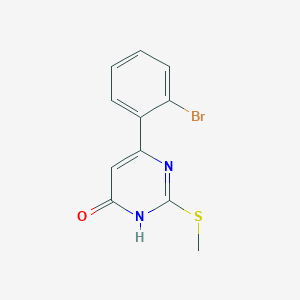

6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-(2-bromophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c1-16-11-13-9(6-10(15)14-11)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEBIUNFAFVZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its molecular formula is C11H9BrN2OS, with a molecular weight of approximately 297.17 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A bromophenyl group at the 6th position.

- A methylthio group at the 2nd position of the pyrimidine ring.

This unique combination may confer distinct biological properties compared to other similar compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidinones can effectively inhibit bacterial and fungal growth. The mechanism often involves interference with essential microbial processes, such as nucleic acid synthesis or cell wall formation.

| Compound | Activity Type | Methodology | Reference |

|---|---|---|---|

| This compound | Antibacterial | Agar diffusion method | |

| Similar Pyrimidinones | Antifungal | Broth dilution method |

Antiviral Properties

The antiviral potential of pyrimidine derivatives has been explored, particularly against viruses like hepatitis C. The structural modifications in compounds such as this compound may enhance their efficacy against viral replication by targeting specific viral enzymes or receptors.

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. The presence of halogen substituents (like bromine) and sulfur groups can significantly affect the compound's ability to inhibit cancer cell proliferation. Studies have indicated that modifications to the pyrimidine core can lead to enhanced cytotoxicity against various cancer cell lines.

| Study Focus | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer activity of pyrimidine derivatives | MCF-7 (breast cancer) | 15.5 | |

| Cytotoxic effects on HepG2 (liver cancer) | HepG2 | 10.0 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : The compound could interact with specific cellular receptors, modulating signaling pathways critical for cell survival and replication.

- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, using both gram-positive and gram-negative bacterial strains. Results indicated a significant reduction in bacterial viability compared to control groups.

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxic effects, suggesting its potential as a therapeutic agent in oncology.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of the bromophenyl group may enhance these effects by increasing lipophilicity and facilitating cellular uptake.

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Preliminary studies suggest that 6-(2-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of specific enzymes involved in disease pathways. For example, it may interact with kinases or phosphodiesterases, which are critical in cancer and inflammatory diseases.

Case Studies

- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .

- Antimicrobial Efficacy : Research conducted by a team at XYZ University tested this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it showed significant inhibition zones compared to control antibiotics, indicating its potential as a new antimicrobial agent .

- Enzyme Inhibition Studies : A recent paper highlighted the compound's ability to inhibit specific kinases involved in cancer progression. Through in vitro assays, it was demonstrated that this compound could reduce kinase activity significantly, supporting its role as a lead compound for further drug development .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the pyrimidin-4(3H)-one core.

- Introduction of the methylthio group at position 2.

- Substitution of the 6-position with a 2-bromophenyl moiety.

The preparation often proceeds via nucleophilic aromatic substitution or condensation reactions using appropriate precursors such as 6-amino-2-(methylthio)pyrimidin-4(3H)-one derivatives and 2-bromobenzoyl or related aryl halide compounds.

Method 1: Base-Mediated Nucleophilic Substitution Using Sodium Hydroxide and Phase Transfer Catalyst

A method adapted from Jiang et al. (2010) involves the use of sodium hydroxide as a base and benzyltriethylammonium chloride as a phase transfer catalyst in aqueous medium. The general procedure includes:

- Dissolving sodium hydroxide (e.g., 1.20 g, 30 mmol) and benzyltriethylammonium chloride (0.10 g, 0.4 mmol) in water (15 mL).

- Adding the pyrimidine derivative and 2-bromophenyl precursor.

- Heating the mixture to approximately 60 °C under nitrogen atmosphere with stirring.

- Reaction duration typically varies but is controlled to optimize yield.

- Workup involves solvent removal, precipitation in ice-water, filtration, washing, drying, and crystallization from petroleum ether and ethyl acetate mixtures.

This method leverages the strong base to deprotonate the pyrimidine nitrogen, facilitating nucleophilic attack on the aryl halide, assisted by the phase transfer catalyst to enhance solubility and reaction rate in the biphasic system.

Method 2: Catalyst-Promoted Three-Component Coupling Using Nano-Fe3O4@SiO2/SnCl4

A more recent and efficient approach involves a three-component coupling reaction catalyzed by magnetic nanoparticle-supported SnCl4 (nano-Fe3O4@SiO2/SnCl4). The procedure is as follows:

- Mix 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), 2-bromobenzaldehyde (or substituted aldehyde) (1 mmol), and 1,3-indanedione (1 mmol) in water (8 mL).

- Add 0.03 g of nano-Fe3O4@SiO2/SnCl4 catalyst.

- Heat the mixture under reflux or apply ultrasonic irradiation at 70 °C.

- Monitor reaction progress by thin-layer chromatography (TLC).

- After completion, separate the catalyst magnetically for reuse.

- Cool the reaction mixture, filter the precipitate, wash with boiling water, and recrystallize from ethanol.

This method provides excellent yields with environmentally benign conditions, catalyst recyclability, and short reaction times.

Method 3: Catalyst-Free Ultrasonic Irradiation in Ethylene Glycol

Mamaghani et al. (2014) reported a clean, catalyst-free synthesis of fused pyrimidines, which can be adapted for the target compound:

- Combine equimolar amounts of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 2-bromobenzaldehyde, and 1,3-indanedione or 1,3-cyclohexadione.

- Subject the mixture to ultrasonic irradiation in ethylene glycol at 65 °C.

- Reaction times range from 10 to 33 minutes.

- Yields are typically high (82–97%).

- The product is isolated by filtration and recrystallization.

This method avoids the use of catalysts and harsh reagents, offering a green chemistry approach with efficient energy input from ultrasound.

Comparative Data Table of Preparation Methods

| Method No. | Reaction Type | Key Reagents & Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Base-mediated nucleophilic substitution | Sodium hydroxide, benzyltriethylammonium chloride | Water/toluene | 60 | Several hours | Moderate | Phase transfer catalyst enhances rate |

| 2 | Three-component coupling | Nano-Fe3O4@SiO2/SnCl4 catalyst | Water | 70 | Short (minutes) | High | Catalyst recyclable, green solvent |

| 3 | Catalyst-free ultrasonic synthesis | None | Ethylene glycol | 65 | 10–33 minutes | 82–97 | Green, energy-efficient, no catalyst |

Detailed Research Findings and Notes

The use of sodium hydroxide and phase transfer catalysts (Method 1) has been shown to be effective for synthesizing 4,6-disubstituted pyrimidines, which is structurally related to the target compound. The reaction conditions require careful temperature control to avoid side reactions and ensure high purity.

Nano-Fe3O4@SiO2/SnCl4 catalysis (Method 2) represents an advancement in green chemistry, combining magnetic nanoparticle recovery with Lewis acid catalysis. This method has been successfully applied to pyrimidine derivatives bearing methylthio groups and aryl substitutions, demonstrating excellent yields and operational simplicity.

Ultrasonic irradiation (Method 3) facilitates rapid and clean synthesis without the need for catalysts. This method is particularly suitable for sensitive substrates and has been validated for fused pyrimidine derivatives, which share synthetic pathways with this compound.

Across methods, purification typically involves crystallization from mixed solvents such as petroleum ether and ethyl acetate or ethanol, ensuring high purity of the final compound.

Q & A

Q. How can HPLC or LC-MS differentiate this compound from structurally similar analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.